molecular formula C26H29NO3 B1666000 Amotriphene CAS No. 5585-64-8

Amotriphene

Cat. No.: B1666000
CAS No.: 5585-64-8
M. Wt: 403.5 g/mol
InChI Key: FRQGJOFRWIILCX-UHFFFAOYSA-N
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Description

Aminoxytriphene is a chemical compound with the molecular formula C26H29NO3 It is known for its unique structure, which includes three methoxyphenyl groups attached to a central aminoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoxytriphene can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2,3,3-tris(4-methoxyphenyl)-2-propen-1-amine with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of aminoxytriphene involves scaling up the laboratory synthesis methods to larger reactors. The process must be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Aminoxytriphene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Aminoxytriphene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aminoxytriphene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that aminoxytriphene may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Aminoxytryphine
  • Amotriphene
  • 3-Dimethylamino-1,1,2-tris(4-methoxyphenyl)-1-propene

Uniqueness

Aminoxytriphene stands out due to its unique structure and the presence of three methoxyphenyl groups. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, aminoxytriphene may offer enhanced stability, reactivity, or biological activity .

Properties

CAS No.

5585-64-8

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine

InChI

InChI=1S/C26H29NO3/c1-27(2)18-25(19-6-12-22(28-3)13-7-19)26(20-8-14-23(29-4)15-9-20)21-10-16-24(30-5)17-11-21/h6-17H,18H2,1-5H3

InChI Key

FRQGJOFRWIILCX-UHFFFAOYSA-N

SMILES

CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Appearance

Solid powder

5585-64-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aminoxytriphene;  Amotriphene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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